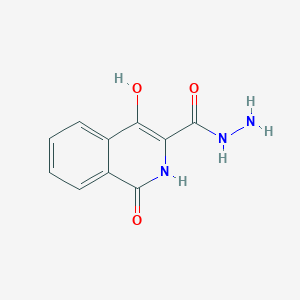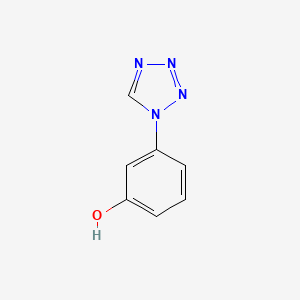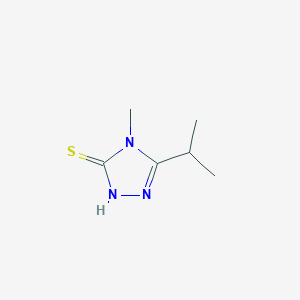
2-Benzyloxy-5-methoxy-benzaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : 2-Benzyloxy-5-methoxy-benzaldehyde is used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Methods of Application or Experimental Procedures : The procedure involves the use of a Weinreb amide in toluene at 0°C, with DIBAL-H added dropwise over 5 minutes. A pre-oxidized catalyst is then added, followed by an organolithium reagent added over 10 minutes by means of a syringe pump .
- Results or Outcomes : This methodology facilitates the effective synthesis of a variety of alkyl and aryl substituted benzaldehydes, including a 11C radiolabeled aldehyde .
-
Benzylic Oxidations and Reductions
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-Benzyloxy-5-methoxy-benzaldehyde can be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Methods of Application or Experimental Procedures : The procedure involves the use of hot acidic permanganate solutions or catalyzed air-oxidations .
- Results or Outcomes : This methodology facilitates the effective synthesis of a variety of substituted benzoic acids .
-
Synthesis of Natural Products Containing Benzofuran Rings
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-Benzyloxy-5-methoxy-benzaldehyde can be used in the total synthesis of natural products containing benzofuran rings . These compounds have exhibited various biological activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific natural product being synthesized .
- Results or Outcomes : This methodology facilitates the effective synthesis of a variety of natural products containing benzofuran rings .
-
Corrosion-Inhibiting Schiff Bases
- Specific Scientific Field : Materials Science
- Summary of the Application : 2-Benzyloxy-5-methoxy-benzaldehyde can be used as a starting material to synthesize corrosion-inhibiting Schiff bases .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific Schiff base being synthesized .
- Results or Outcomes : This methodology facilitates the effective synthesis of a variety of corrosion-inhibiting Schiff bases .
-
Flavor and Fragrance Ingredient
- Specific Scientific Field : Food Chemistry
- Summary of the Application : 2-Benzyloxy-5-methoxy-benzaldehyde is used as a flavor and fragrance ingredient .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific flavor or fragrance being synthesized .
- Results or Outcomes : This methodology facilitates the effective synthesis of a variety of flavors and fragrances .
-
Acaricidal Activity
- Specific Scientific Field : Entomology
- Summary of the Application : 2-Benzyloxy-5-methoxy-benzaldehyde has been used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus putrescentiae .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific acaricidal activity being examined .
- Results or Outcomes : This methodology facilitates the effective examination of the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus putrescentiae .
-
Reduction of Nitro Groups and Aryl Ketones
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-Benzyloxy-5-methoxy-benzaldehyde can be used in the reduction of nitro groups and aryl ketones . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .
- Methods of Application or Experimental Procedures : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results or Outcomes : This methodology facilitates the effective synthesis of a variety of amino and alkyl groups .
Eigenschaften
IUPAC Name |
5-methoxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNOASMPBTKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358142 | |
| Record name | 2-Benzyloxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-methoxy-benzaldehyde | |
CAS RN |
56979-57-8 | |
| Record name | 5-Methoxy-2-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56979-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyloxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)







![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)


![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)
![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)